![molecular formula C18H18FNO B2500641 (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone CAS No. 2309310-91-4](/img/structure/B2500641.png)
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone, also known as JNJ-7925476, is a novel and selective antagonist for the cannabinoid CB1 receptor. It was first synthesized in 2007 by the Janssen Research & Development team and has since been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone acts as a selective antagonist for the CB1 receptor, which is primarily expressed in the brain and is involved in the regulation of appetite, energy metabolism, and reward pathways. By blocking the CB1 receptor, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone reduces the activity of these pathways, leading to a decrease in food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects:
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, energy metabolism, and reward pathways. It also reduces the release of dopamine, a neurotransmitter involved in the reward pathway, leading to a decrease in drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone has several advantages for lab experiments, including its selectivity for the CB1 receptor, which reduces the potential for off-target effects. It also has a long half-life, which allows for less frequent dosing in animal studies. However, its limited solubility in water and low oral bioavailability may limit its use in certain experiments.
Zukünftige Richtungen
For research include further studies on its potential therapeutic applications and modifications to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone involves several steps, starting with the reaction of 1-naphthol with 3-bromo-1,2-propanediol to form a naphthalene derivative. This intermediate is then reacted with 8-azabicyclo[3.2.1]oct-3-ene-2,9-dione to form the desired compound. The final step involves the introduction of a fluorine atom at the 3-position of the bicyclic ring using a nucleophilic substitution reaction.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and drug addiction. In preclinical studies, it has been shown to reduce food intake and body weight in obese animals, improve glucose tolerance and insulin sensitivity in diabetic animals, and reduce drug-seeking behavior in animals addicted to cocaine and opioids.
Eigenschaften
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-13-10-14-8-9-15(11-13)20(14)18(21)17-7-3-5-12-4-1-2-6-16(12)17/h1-7,13-15H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGPBLRNTFGWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.